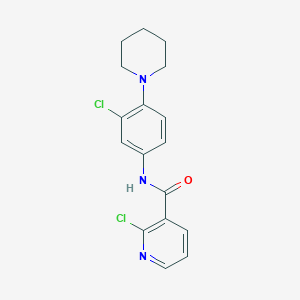
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and low toxicity. AH-7921 is structurally similar to other opioids such as fentanyl and morphine, but its unique chemical structure makes it a promising candidate for further research and development.
作用機序
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine acts as a selective μ-opioid receptor agonist, binding to and activating the μ-opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain transmission and the release of dopamine, producing analgesic and euphoric effects. N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine also has some affinity for the δ-opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has been shown to produce dose-dependent analgesia in animal models, with a potency similar to that of morphine. It has also been shown to produce mild sedation and respiratory depression at higher doses. N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has a low potential for abuse and dependence, and its toxicity is relatively low compared to other opioids.
実験室実験の利点と制限
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptors, its low toxicity, and its lack of respiratory depression. However, its relatively short duration of action and the need for specialized equipment and facilities for its synthesis and handling may limit its use in some experiments.
将来の方向性
There are several potential directions for future research on N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine in humans.
3. Evaluation of the potential use of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine in the treatment of chronic pain and opioid addiction.
4. Development of novel analogs of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine with improved potency and selectivity.
5. Investigation of the potential use of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine in the treatment of other conditions, such as depression and anxiety.
In conclusion, N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine is a promising candidate for further research and development as an analgesic drug. Its unique chemical structure and low toxicity make it an attractive alternative to other opioids, and its potential uses extend beyond pain management. Further research is needed to fully explore its potential and to optimize its use in clinical settings.
合成法
The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine involves several steps, starting with the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with cycloheptanone to form the intermediate 3-chloro-4,5-dimethoxybenzylcycloheptanone. This intermediate is then reduced using sodium borohydride to form N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine, the final product. The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has been extensively studied and optimized, and several variations of the method have been developed.
科学的研究の応用
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has been studied for its potential use as an analgesic drug, particularly in the treatment of chronic pain. It has been shown to have potent analgesic effects in animal models, and its low toxicity and lack of respiratory depression make it an attractive alternative to other opioids. N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
特性
製品名 |
N-(3-chloro-4,5-dimethoxybenzyl)cycloheptanamine |
|---|---|
分子式 |
C16H24ClNO2 |
分子量 |
297.82 g/mol |
IUPAC名 |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cycloheptanamine |
InChI |
InChI=1S/C16H24ClNO2/c1-19-15-10-12(9-14(17)16(15)20-2)11-18-13-7-5-3-4-6-8-13/h9-10,13,18H,3-8,11H2,1-2H3 |
InChIキー |
ICLNYUIOZAQWEL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCCC2)Cl)OC |
正規SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCCC2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)


![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)
![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
